molecular formula C19H30N2O2 B054627 Propanamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis- CAS No. 125080-84-4

Propanamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis-

Cat. No.: B054627
CAS No.: 125080-84-4
M. Wt: 318.5 g/mol
InChI Key: DGFMPCXZLVFCAT-FUHWJXTLSA-N
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Description

Propanamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis- is a complex organic compound with a unique structure that includes a piperidine ring, an ethoxyethyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis- typically involves multiple steps. One common method includes the reaction of 1-(2-ethoxyethyl)-3-methyl-4-piperidinol with phenyl isocyanate under controlled conditions to form the desired amide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors and precise control of reaction parameters to ensure consistency and purity of the final product. Solvent extraction and recrystallization are common techniques used to purify the compound.

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxyethyl group, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in anhydrous conditions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propanamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis- has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of compounds with analgesic or anti-inflammatory properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific mechanical or thermal properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of Propanamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis- involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyethyl and phenyl groups play a crucial role in binding to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Propanamide, N-(1-(2-methoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis-
  • Propanamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-(4-methylphenyl)-, cis-

Uniqueness

Propanamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis- is unique due to the presence of the ethoxyethyl group, which can influence its solubility and reactivity compared to similar compounds. This structural feature may also affect its binding affinity to biological targets, making it a compound of interest for further research and development.

Biological Activity

Propanamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis- (commonly referred to as a piperidine derivative) is a compound with potential pharmacological applications. This article aims to explore its biological activity, focusing on its pharmacodynamics, toxicity, and potential therapeutic uses based on existing literature.

  • Molecular Formula : C19H30N2O2
  • Molecular Weight : 318.51 g/mol
  • CAS Registry Number : 125080-84-4

1. Pharmacological Profile

Piperidine derivatives, including the compound , are known for their diverse biological activities. The specific compound has been linked to interactions with opioid receptors, which are critical in pain modulation and could suggest analgesic properties.

Table 1: Summary of Biological Activities of Piperidine Derivatives

ActivityDescription
Analgesic PotentialInteraction with opioid receptors
CytotoxicityInduces apoptosis in certain cancer cell lines
NeuropharmacologicalEffects on neurotransmitter systems

2. Toxicity Data

Toxicological assessments indicate that the compound exhibits acute toxicity. The lethal dose (LD50) for mice is reported at 316 mg/kg via intraperitoneal administration, suggesting a moderate level of toxicity .

Table 2: Toxicity Profile

Route of ExposureSpeciesLD50 (mg/kg)Toxic Effects Reported
IntraperitonealMouse316Not specified

Case Study 1: Analgesic Effects

A study investigating the analgesic effects of various piperidine derivatives found that compounds similar to this one demonstrated significant pain relief in rodent models. The mechanism was attributed to their action on the mu-opioid receptor pathway, which is consistent with findings for other piperidine derivatives .

Case Study 2: Anticancer Activity

Recent research highlighted the anticancer properties of piperidine derivatives. In vitro studies demonstrated that certain derivatives induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than standard chemotherapeutics like bleomycin. This suggests that the compound may have potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the piperidine ring or the phenyl group can significantly alter its affinity for various receptors and its overall pharmacological profile.

Table 3: Structure-Activity Relationships

ModificationEffect on Activity
Alteration of Ethoxy GroupIncreased potency at opioid receptors
Variations in Piperidine RingChanges in cytotoxicity profile

Properties

IUPAC Name

N-[(3S,4R)-1-(2-ethoxyethyl)-3-methylpiperidin-4-yl]-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-4-19(22)21(17-9-7-6-8-10-17)18-11-12-20(15-16(18)3)13-14-23-5-2/h6-10,16,18H,4-5,11-15H2,1-3H3/t16-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFMPCXZLVFCAT-FUHWJXTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1CCN(CC1C)CCOCC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N([C@@H]1CCN(C[C@@H]1C)CCOCC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10925013
Record name N-[1-(2-Ethoxyethyl)-3-methylpiperidin-4-yl]-N-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10925013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125080-84-4, 125080-88-8
Record name Propanamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125080844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125080888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[1-(2-Ethoxyethyl)-3-methylpiperidin-4-yl]-N-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10925013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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